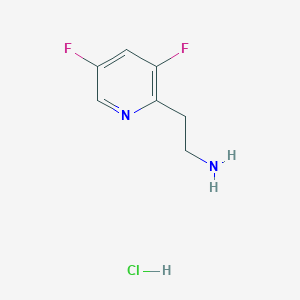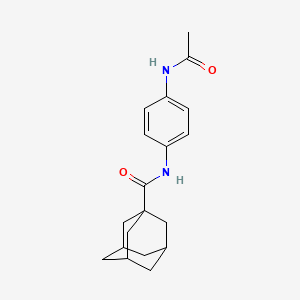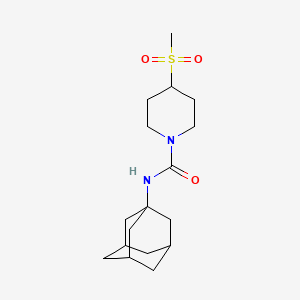![molecular formula C20H19N5O2 B2381945 7-(4-hidroxifenil)-2,5-dimetil-N-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 899997-51-4](/img/structure/B2381945.png)
7-(4-hidroxifenil)-2,5-dimetil-N-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Aplicaciones Científicas De Investigación
Química farmacéutica
Los andamios que contienen 1,2,4-triazol, incluido el compuesto 7-(4-hidroxifenil)-2,5-dimetil-N-fenil-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida, se utilizan en estudios de descubrimiento de fármacos contra células cancerosas, microbios y diversos tipos de enfermedades en el cuerpo humano . Actúan como los principales farmacóforos a través de enlaces de hidrógeno e interacciones dipolares con los receptores biológicos .
Aplicaciones antimicrobianas
Se han introducido varios productos de 1,2,4-triazol como agentes antimicrobianos . El enlace N–C–S en el esqueleto de estos compuestos contribuye a sus propiedades antimicrobianas .
Aplicaciones anticancerígenas
Los 1,2,4-triazoles han mostrado potencial en las actividades anticancerígenas . Se han utilizado en el diseño de muchos métodos para la síntesis de este andamio que exhibe actividad biológica .
Agroquímica
En el campo de la agroquímica, los 1,2,4-triazoles se utilizan debido a su estructura y propiedades únicas .
Ciencias de los materiales
Los 1,2,4-triazoles también encuentran aplicaciones en las ciencias de los materiales . Su estructura y propiedades únicas los hacen adecuados para diversas aplicaciones en este campo .
Catalizadores orgánicos
Los 1,2,4-triazoles se utilizan como catalizadores orgánicos . Su estructura única les permite facilitar diversas reacciones químicas .
Síntesis de otros compuestos
Los 1,2,4-triazoles se utilizan en la síntesis de otros compuestos . Por ejemplo, se utilizan en la síntesis de complejos de rutenio (II)-Hmtpo e inhibidores de la dihidroorotato deshidrogenasa con actividad antimalárica .
Tratamiento de diversos trastornos
Los compuestos que contienen 1,2,4-triazolo [1,5- a ]piridina, una estructura similar al compuesto this compound, se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound leads to a halt in cell cycle progression, particularly blocking the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Propiedades
IUPAC Name |
7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-17(19(27)23-15-6-4-3-5-7-15)18(14-8-10-16(26)11-9-14)25-20(21-12)22-13(2)24-25/h3-11,18,26H,1-2H3,(H,23,27)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQPMAAIIAFOBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)
![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)

![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)

![2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2381873.png)
![5-Phenyl-2-(7H-purin-6-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2381877.png)

![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)
![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)
